molecular formula C18H14 B3024248 1-Styrylnaphthalene CAS No. 2043-00-7

1-Styrylnaphthalene

Cat. No.: B3024248
CAS No.: 2043-00-7
M. Wt: 230.3 g/mol
InChI Key: QAVDMWIHZMXKFR-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Styrylnaphthalene is a chemical compound with the CAS Number: 2043-00-7 . It has a molecular weight of 230.31 and its molecular formula is C18H14 . It is used for research and development purposes .


Molecular Structure Analysis

The this compound molecule contains a total of 34 bonds. There are 20 non-H bond(s), 18 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 3 six-membered ring(s), and 1 ten-membered ring(s) .


Chemical Reactions Analysis

A study on the rotational isomerism in trans-1,2-diarylethylenes, including styrylnaphthalenes, has been conducted. The study found evidence for the existence of two rotational, s-trans and s-cis, isomers in solutions of trans-2-styrylnaphthalene .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . Its melting point ranges from 68.0 to 72.0 degrees Celsius .

Scientific Research Applications

Quantum-Chemical Studies

1-Styrylnaphthalene (1SN) and its derivatives have been extensively studied using quantum-chemical methods. Budyka and Oshkin (2007) explored the structures of 1SN and its aza derivatives in both neutral and protonated forms using semiempirical and DFT methods. They found significant variations in the planarity and torsion angles of these compounds, which are crucial for understanding their electronic properties and reactivity (Budyka & Oshkin, 2007). Another study by Budyka (2012) examined the potential energy surface (PES) of 1SN, revealing insights into its photocyclization process and suggesting that one-photon E-isomer-to-DHP photocyclization does not necessitate the participation of an excited Z-isomer (Budyka, 2012).

Photochemical Behavior

Research into the photochemical behavior of trans-styrylnaphthalenes, including 1SN, has revealed complex dynamics in their excited states. Aloisi et al. (2008) conducted picosecond absorption measurements, identifying bi-exponential decay in different solvents, which underscores the molecule's complex photochemical behavior (Aloisi et al., 2008).

Photoreactions

The photoreactions of 1SN and its isomers have been a topic of interest. Mazzucato and Spalletti (2009) investigated the photoreactions of cis (Z) isomers of n-styrylnaphthalenes, providing insights into the isomerization and cyclization photoreactions. Their findings highlight the influence of conformational equilibria on these reactions (Mazzucato & Spalletti, 2009).

Triplet Photosensitizers

Huang et al. (2012) explored the use of C60-styryl Bodipy dyads, related to this compound, as heavy-atom-free organic triplet photosensitizers. Their findings indicate significant potential for these compounds in photooxidation processes (Huang et al., 2012).

Template-Controlled Assembly

Mei et al. (2007) demonstrated the use of a 1,8-dipyridylnaphthalene template, structurally related to this compound, for the supramolecular organization of unsaturated dicarboxylic acids in the solid state. This research contributes to the understanding of template-controlled self-assembly and its applications in materials science (Mei et al., 2007).

Synthetic Applications

Wagh and Bhanage (2015) reported an efficient protocol for synthesizing 2-phenylnaphthalenes from styrene oxides using a recyclable ionic liquid. This study highlights the application of this compound derivatives in organic synthesis and green chemistry (Wagh & Bhanage, 2015).

Chiral Fluorosensor Development

Tumambac and Wolf (2005) employed a chiral 1,8-dipyridylnaphthalene N,N'-dioxide, similar in structure to this compound, in the enantioselective fluorescence analysis of asymmetric reactions. Their work demonstrates the potential of such compounds in the development of chiral fluorosensors (Tumambac & Wolf, 2005).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Relevant Papers

  • A quantum-chemical study of aza derivatives of (E)-1-styrylnaphthalene in the ground and lowest electronically excited states .
  • trans→cis Photoisomerization of 1-styrylnaphthalene and its 4′-bromo- and 4′-chloro-derivatives. A fluorimetric and laser flash photolytic study .

Mechanism of Action

Target of Action

1-Styrylnaphthalene is a reactive light-sensitive material . It has been shown to be an active oxygen species (AOS) and has been shown to react with silver ions in a kinetic study

Mode of Action

The mode of action of this compound involves its photophysical properties . It undergoes photoisomerization, a process where the molecule changes its structure when exposed to light . This process involves the transformation between two isomers, trans and cis . The photoisomerization mechanism involves two mechanisms: a triplet mechanism predominant below room temperature and a singlet mechanism favored in ethanol and/or at higher temperatures .

Biochemical Pathways

Given its photophysical properties and its role as an active oxygen species (aos), it can be inferred that it may influence pathways related to light response and oxidative stress .

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability and potential therapeutic applications of a compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its photophysical properties and its role as an active oxygen species (AOS) . Its ability to undergo photoisomerization could potentially be harnessed in applications such as the development of light-responsive materials . As an AOS, this compound could potentially influence cellular processes related to oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature and solvent can affect the photoisomerization of this compound . Additionally, the presence of other molecules, such as silver ions, can influence its reactivity .

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVDMWIHZMXKFR-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-87-1
Record name NSC91576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Styrylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Styrylnaphthalene
Reactant of Route 3
Reactant of Route 3
1-Styrylnaphthalene
Reactant of Route 4
Reactant of Route 4
1-Styrylnaphthalene
Reactant of Route 5
Reactant of Route 5
1-Styrylnaphthalene
Reactant of Route 6
Reactant of Route 6
1-Styrylnaphthalene
Customer
Q & A

Q1: What is the basic structure of 1-Styrylnaphthalene and how does it relate to its photochemical behavior?

A1: this compound consists of a naphthalene ring connected to a benzene ring by an ethylene bridge (C=C). This trans-1,2-diarylethylene structure is crucial for its photochemical properties, especially trans-cis isomerization upon light absorption.

Q2: How does the presence of substituents on the benzene ring affect this compound's photoisomerization?

A2: Studies have shown that introducing halogen atoms like chlorine or bromine at the para position of the benzene ring (forming Cl-1-StN and Br-1-StN) influences the photoisomerization efficiency. [] Specifically, Br-1-StN exhibits a more prominent contribution from triplet state twisting to the trans-cis isomerization process, especially at lower temperatures. []

Q3: Does the surrounding environment impact the photochemical reactions of this compound?

A3: Yes, solvent properties and viscosity significantly affect 1-StN's photochemistry. [, ] Increasing solvent viscosity hinders torsional relaxation in the excited state, leading to emission primarily from molecules retaining the absorbing state geometry. [] This results in excitation wavelength-dependent emission spectra, particularly noticeable at high viscosities. [] Additionally, polar solvents can lower the torsional energy barrier, favoring the trans-cis photoisomerization process. []

Q4: What are the primary competing pathways for the excited state energy of this compound?

A4: Upon excitation, 1-StN exhibits several competing de-excitation pathways. These include fluorescence, intersystem crossing to the triplet state, and twisting around the central double bond. [] Notably, at elevated temperatures, twisting in the singlet excited state effectively competes with fluorescence and intersystem crossing. []

Q5: What is the significance of understanding the potential energy surface (PES) of this compound?

A5: Computational studies utilizing methods like PM3 and PM3-CI(2x2) help map the PES for the ground (S0) and first excited singlet state (S1) of 1-StN. [] This analysis reveals the minimum energy path for the photocyclization reaction, showing that the reaction can occur directly from the trans (E) isomer without requiring the intermediate formation of the cis (Z) isomer. []

Q6: Does the incorporation of a nitrogen atom within the aromatic system influence the photophysical properties of 1-StN?

A6: Replacing a carbon atom with nitrogen in either the naphthalene or benzene ring (creating aza-analogues) impacts the excited state behavior. [] These aza derivatives generally display weaker fluorescence and increased reactivity compared to the parent 1-StN. [] This difference is attributed to the nitrogen atom influencing factors such as radiative decay and intramolecular interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.